molecular formula C20H26N2O B14187227 1-(2-Phenoxyethyl)-4-(1-phenylethyl)piperazine CAS No. 918480-82-7

1-(2-Phenoxyethyl)-4-(1-phenylethyl)piperazine

Cat. No.: B14187227
CAS No.: 918480-82-7
M. Wt: 310.4 g/mol
InChI Key: XSHZQCFIMYOLBH-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-4-(1-phenylethyl)piperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-phenoxyethyl group and a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-4-(1-phenylethyl)piperazine typically involves the reaction of 1-phenylethylamine with 2-phenoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-4-(1-phenylethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where halogenated reagents can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2-Phenoxyethyl)-4-(1-phenylethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenoxyethyl)piperazine: Lacks the 1-phenylethyl group, resulting in different chemical and biological properties.

    4-(1-Phenylethyl)piperazine: Lacks the 2-phenoxyethyl group, leading to variations in its reactivity and applications.

    1-(2-Phenoxyethyl)-4-methylpiperazine: Contains a methyl group instead of the 1-phenylethyl group, affecting its overall structure and function.

Uniqueness

1-(2-Phenoxyethyl)-4-(1-phenylethyl)piperazine is unique due to the presence of both the 2-phenoxyethyl and 1-phenylethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

918480-82-7

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

1-(2-phenoxyethyl)-4-(1-phenylethyl)piperazine

InChI

InChI=1S/C20H26N2O/c1-18(19-8-4-2-5-9-19)22-14-12-21(13-15-22)16-17-23-20-10-6-3-7-11-20/h2-11,18H,12-17H2,1H3

InChI Key

XSHZQCFIMYOLBH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CCOC3=CC=CC=C3

Origin of Product

United States

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